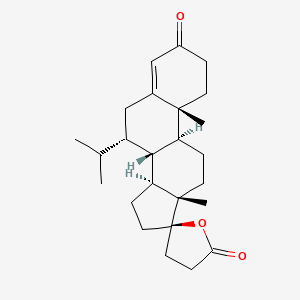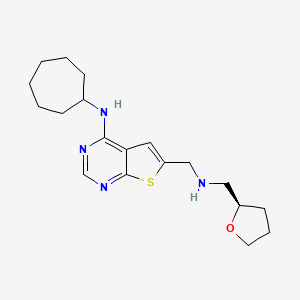
舒林酸硫化物
描述
舒林酸硫化物是非甾体抗炎药(NSAID)舒林酸的代谢产物。舒林酸是一种前药,在体内经肝酶转化为其活性形式舒林酸硫化物。舒林酸硫化物以其抗炎、镇痛和退热特性而闻名。 它用于治疗各种炎症性疾病,包括骨关节炎、类风湿性关节炎和强直性脊柱炎 .
科学研究应用
化学: 舒林酸硫化物用作合成具有潜在治疗应用的各种衍生物的起始原料。
生物学: 舒林酸硫化物已被证明可以抑制某些癌细胞的生长,使其成为癌症治疗的潜在候选药物。
医学: 舒林酸硫化物用于治疗骨关节炎、类风湿性关节炎和强直性脊柱炎等炎症性疾病。
工业: 舒林酸硫化物用于制药行业生产抗炎药物 .
作用机制
舒林酸硫化物主要通过抑制环氧合酶 (COX) 酶,特别是 COX-1 和 COX-2 的活性来发挥其作用。这种抑制导致前列腺素的合成减少,前列腺素是炎症、疼痛和发热的介质。 通过降低前列腺素水平,舒林酸硫化物有助于缓解与各种炎症性疾病相关的炎症、疼痛和发热 .
生化分析
Biochemical Properties
Sulindac sulfide plays a significant role in biochemical reactions, primarily through its interaction with enzymes and proteins involved in inflammation and cell signaling. One of the key enzymes that sulindac sulfide interacts with is cyclooxygenase (COX), specifically COX-1 and COX-2. Sulindac sulfide inhibits the activity of these enzymes, leading to a decrease in the production of prostaglandins, which are mediators of inflammation and pain . Additionally, sulindac sulfide has been shown to interact with other biomolecules such as γ-secretase, where it acts as a noncompetitive inhibitor . This interaction affects the processing of amyloid precursor protein, which is relevant in the context of neurodegenerative diseases.
Cellular Effects
Sulindac sulfide exerts various effects on different types of cells and cellular processes. In cancer cells, sulindac sulfide has been shown to induce apoptosis, or programmed cell death, through both COX-dependent and COX-independent mechanisms . This compound also influences cell signaling pathways, such as the Ras signaling pathway, by inhibiting the activation of Ras and impairing nucleotide exchange . Furthermore, sulindac sulfide affects gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of sulindac sulfide involves several key interactions at the molecular level. Sulindac sulfide binds to the active site of COX enzymes, inhibiting their activity and reducing the production of prostaglandins . Additionally, sulindac sulfide interacts with γ-secretase, inhibiting its activity and affecting the processing of amyloid precursor protein . Sulindac sulfide also modulates the activity of Ras by inhibiting its activation and impairing nucleotide exchange, which affects downstream signaling pathways . These interactions collectively contribute to the anti-inflammatory, analgesic, and anticancer effects of sulindac sulfide.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sulindac sulfide have been observed to change over time. Sulindac sulfide is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term studies have shown that sulindac sulfide can have sustained effects on cellular function, including prolonged inhibition of COX activity and persistent induction of apoptosis in cancer cells . These temporal effects are important for understanding the potential therapeutic applications and limitations of sulindac sulfide.
Dosage Effects in Animal Models
The effects of sulindac sulfide vary with different dosages in animal models. At low to moderate doses, sulindac sulfide has been shown to effectively reduce inflammation and pain without causing significant adverse effects . At high doses, sulindac sulfide can exhibit toxic effects, including gastrointestinal irritation and liver toxicity . These dosage-dependent effects highlight the importance of optimizing the dosage of sulindac sulfide for therapeutic use to minimize adverse effects while maximizing its beneficial properties.
Metabolic Pathways
Sulindac sulfide is involved in several metabolic pathways, including its conversion from sulindac and its further metabolism to sulindac sulfone . The conversion of sulindac to sulindac sulfide is mediated by liver enzymes, and this active metabolite is then excreted in the bile and reabsorbed from the intestines . Sulindac sulfide also interacts with enzymes involved in its metabolism, such as cytochrome P450 enzymes, which can affect its metabolic flux and the levels of its metabolites .
Transport and Distribution
Sulindac sulfide is transported and distributed within cells and tissues through various mechanisms. It is known to undergo enterohepatic circulation, where it is excreted in the bile and reabsorbed from the intestines, maintaining constant blood levels of the compound . Sulindac sulfide can also interact with transporters and binding proteins that facilitate its distribution to different tissues and cellular compartments . These transport and distribution mechanisms are crucial for the pharmacokinetics and therapeutic efficacy of sulindac sulfide.
Subcellular Localization
The subcellular localization of sulindac sulfide is influenced by its chemical properties and interactions with cellular components. Sulindac sulfide has been shown to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on enzyme activity and cellular function . Post-translational modifications and targeting signals may also play a role in directing sulindac sulfide to specific subcellular locations, affecting its activity and function within the cell.
准备方法
合成路线和反应条件
舒林酸硫化物通过还原过程由舒林酸合成。舒林酸还原为舒林酸硫化物可以使用各种还原剂来实现,例如在受控条件下使用氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4)。 该反应通常涉及将舒林酸溶解在合适的溶剂中,例如四氢呋喃 (THF),并在保持反应温度的同时缓慢添加还原剂 .
工业生产方法
在工业环境中,舒林酸硫化物的生产涉及使用高效且具有成本效益的还原剂进行大规模还原过程。反应条件经过优化,以确保最终产品的产率高和纯度高。 然后使用重结晶或柱色谱等技术对粗产品进行纯化,以获得纯形式的舒林酸硫化物 .
化学反应分析
反应类型
舒林酸硫化物会发生各种化学反应,包括氧化、还原和取代反应。
氧化: 舒林酸硫化物可以使用过氧化氢 (H2O2) 或高锰酸钾 (KMnO4) 等氧化剂氧化为舒林酸砜。
还原: 舒林酸硫化物可以使用氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂还原回舒林酸。
常用试剂和条件
氧化: 过氧化氢 (H2O2)、高锰酸钾 (KMnO4)
还原: 氢化锂铝 (LiAlH4)、硼氢化钠 (NaBH4)
取代: 在受控条件下使用各种亲电试剂
主要形成的产物
氧化: 舒林酸砜
还原: 舒林酸
取代: 各种舒林酸硫化物衍生物
相似化合物的比较
类似化合物
吲哚美辛: 另一种具有类似抗炎特性的 NSAID。
双氯芬酸: 一种广泛使用的 NSAID,具有强大的抗炎和镇痛作用。
布洛芬: 一种用于治疗疼痛、炎症和发热的常见 NSAID。
舒林酸硫化物的独特性
舒林酸硫化物在其能够进行肠肝循环的能力方面是独特的,这有助于维持该化合物恒定的血液水平,而不会引起明显的胃肠道副作用。 这种特性使舒林酸硫化物成为容易出现其他 NSAID 相关的胃肠道问题的患者的优选选择 .
属性
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWHFZJPXXOYNR-MFOYZWKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049078 | |
| Record name | Sulindac sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49627-27-2, 32004-67-4 | |
| Record name | Sulindac sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49627-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulindac sulfide, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049627272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulindac sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Z)-5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULINDAC SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UVA8S2DEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B1662312.png)




![N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1662324.png)

![1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride](/img/structure/B1662326.png)






